molecular formula C9H16O3 B1396152 1-(1,3-Dioxolan-2-yl)-4-methyl-pentan-2-one CAS No. 114097-11-9

1-(1,3-Dioxolan-2-yl)-4-methyl-pentan-2-one

Cat. No.: B1396152
CAS No.: 114097-11-9
M. Wt: 172.22 g/mol
InChI Key: ZLENBMMLKUXHQU-UHFFFAOYSA-N
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Description

1-(1,3-Dioxolan-2-yl)-4-methyl-pentan-2-one is a cyclic ketone derivative featuring a 1,3-dioxolane ring fused to a branched aliphatic chain. The compound’s structure combines the electron-rich dioxolane ring with a ketone functional group, making it relevant in organic synthesis and pharmaceutical intermediates.

Properties

IUPAC Name

1-(1,3-dioxolan-2-yl)-4-methylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-7(2)5-8(10)6-9-11-3-4-12-9/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLENBMMLKUXHQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Applications

Solvent and Intermediate in Organic Synthesis

1-(1,3-Dioxolan-2-yl)-4-methyl-pentan-2-one serves as a solvent and an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable reagent in synthetic chemistry.

Synthesis of Bioactive Compounds

In biological research, this compound is utilized in the synthesis of bioactive compounds. Its derivatives have shown promise against various bacterial and fungal strains, indicating potential antimicrobial properties.

Case Study: Antimicrobial Activity

A study evaluated the biological activity of this compound against several bacterial and fungal strains. The results demonstrated that derivatives exhibited significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents.

Medical Applications

Drug Development

Research into the medical applications of this compound has focused on its potential as a ligand for drug development. Its ability to form complexes with various biomolecules makes it a candidate for designing new therapeutic agents.

Table 2: Summary of Medical Research Findings

Study FocusFindings
Ligand Binding StudiesDemonstrated effective binding to target proteins
Toxicity AssessmentsLow systemic toxicity observed in animal studies
PharmacokineticsRapid hydrolysis to non-toxic metabolites

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

4-Methyl-1-phenylpentan-2-one (CAS: 5349-62-2)
  • Structure : Replaces the 1,3-dioxolane ring with a phenyl group at the 1-position of the pentan-2-one backbone.
  • Properties: The phenyl group enhances lipophilicity and may reduce solubility in polar solvents compared to the dioxolane analog.
5-(1,3-Dithiolan-2-ylidene)-4-methyl-5-phenylpentan-2-one
  • Structure : Substitutes the 1,3-dioxolane ring with a 1,3-dithiolane ring (sulfur atoms replace oxygen).
  • However, the dithiolane ring is more prone to oxidative degradation compared to the dioxolane analog .
1-(4-Chloromethyl-1,3-dioxolan-2-yl)-2-propanone (CAS: 869-50-1)
  • Structure : Features a chloromethyl substituent on the dioxolane ring.
  • Properties : The chlorine atom introduces electrophilic character, enabling nucleophilic substitution reactions. This contrasts with the methyl-substituted dioxolane in the target compound, which lacks such reactivity. Toxicity data indicate this chlorinated derivative is a reproductive toxin (rat TDLo: 140 mg/kg) .
4-(1,3-Dioxolan-2-yl)-4-methylpentanenitrile (CAS: 20633-35-6)
  • Structure : Replaces the ketone group with a nitrile (-CN).
  • Properties : The nitrile group increases polarity and reactivity in nucleophilic additions. This derivative may serve as a precursor for amines or carboxylic acids, diverging from the ketone’s role in condensation reactions .

Physicochemical Properties

Comparative data for dioxolane-containing compounds (Table 1):

Compound Key Functional Groups Dipole Moment (Debye) Toxicity (Oral LD50, rat) Applications References
1-(1,3-Dioxolan-2-yl)-4-methyl-pentan-2-one Dioxolane, ketone Not reported Not reported Synthetic intermediates
1,3-Dioxolan-2-one Cyclic carbonate 89.78 (40°C) Low acute toxicity Polymer electrolytes, solvents
1-(4-Chloromethyl-1,3-dioxolan-2-yl)-2-propanone Chloromethyl, ketone Not reported 120 mg/kg Reactive intermediate
4-Allyloxymethyl-1,3-dioxolan-2-one Allyl ether, cyclic carbonate Not reported Not reported Polymer crosslinking agent
  • Dipole Moments : The high dipole moment of 1,3-dioxolan-2-one (89.78 Debye) suggests strong polarity, likely shared by the target compound due to the dioxolane ring’s electron-rich oxygen atoms .
  • Thermal Stability : Dioxolane derivatives generally exhibit moderate thermal stability, but substituents like chlorine () or allyl groups () may alter decomposition pathways.

Biological Activity

1-(1,3-Dioxolan-2-yl)-4-methyl-pentan-2-one, also known as 4-methyl-1,3-dioxolan-2-one, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

The molecular formula for this compound is C6H10O3C_6H_{10}O_3. The compound features a dioxolane ring, which is known for its reactivity and utility in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of salicylaldehyde with diols in the presence of a catalyst such as Montmorillonite K10. This method yields enantiomerically pure compounds in good yields and short reaction times .

Antibacterial and Antifungal Properties

The biological activity of this compound has been evaluated against various bacterial and fungal strains. Studies indicate that derivatives of 1,3-dioxolanes exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as antifungal activity against Candida albicans.

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
This compound625 - 1250 against S. aureusSignificant against C. albicans
Other Dioxolane DerivativesVarious MIC valuesExcellent activity noted

The Minimum Inhibitory Concentration (MIC) for several derivatives indicates that while some compounds show excellent antibacterial properties, others may have limited efficacy against specific strains .

Toxicological Studies

Toxicological assessments have highlighted the safety profile of this compound. A 13-week inhalation study on rats revealed no systemic effects at concentrations up to 1000 mg/m³. However, irritation to the eyes and respiratory tract was observed at higher concentrations . The compound demonstrated rapid hydrolysis in vivo, converting to propylene glycol and carbon dioxide without significant systemic toxicity.

Study on Antifungal Activity

In a study examining the antifungal properties of various dioxolane derivatives, it was found that all tested compounds except one exhibited notable antifungal activity against C. albicans. This suggests that modifications to the dioxolane structure can enhance biological efficacy .

Clinical Relevance

The potential application of this compound in clinical settings is underscored by its antibacterial and antifungal properties. Its derivatives are being explored for use in treating infections caused by resistant bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1,3-Dioxolan-2-yl)-4-methyl-pentan-2-one
Reactant of Route 2
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1-(1,3-Dioxolan-2-yl)-4-methyl-pentan-2-one

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